molecular formula C14H10F3NO3 B1305826 2-Oxo-1-[4-(Trifluoromethyl)Benzyl]-1,2-Dihydro-3-Pyridinecarboxylic Acid CAS No. 66158-46-1

2-Oxo-1-[4-(Trifluoromethyl)Benzyl]-1,2-Dihydro-3-Pyridinecarboxylic Acid

Cat. No.: B1305826
CAS No.: 66158-46-1
M. Wt: 297.23 g/mol
InChI Key: QEVYEOVHIKEWCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Development

The development of 2-Oxo-1-[4-(Trifluoromethyl)Benzyl]-1,2-Dihydro-3-Pyridinecarboxylic Acid emerged from the broader historical trajectory of pyridine carboxylic acid research, which has its foundations in early heterocyclic chemistry investigations dating back to the late 19th century. The compound represents a modern iteration of pyridinecarboxylic acid derivatives, which traditionally encompassed three primary isomers: picolinic acid (2-pyridinecarboxylic acid), nicotinic acid (3-pyridinecarboxylic acid), and isonicotinic acid (4-pyridinecarboxylic acid). The incorporation of the trifluoromethylbenzyl substituent at the nitrogen position reflects the contemporary emphasis on fluorinated organic compounds, which gained prominence in medicinal chemistry during the latter half of the 20th century due to their enhanced biological properties.

The synthetic development of this particular compound can be traced to advances in pyridone synthesis methodologies, particularly those derived from the classical Hantzsch pyridine synthesis, which was originally reported in 1881 by Arthur Rudolf Hantzsch. Modern variations of these synthetic approaches have enabled the construction of more complex pyridone structures, including those bearing elaborate nitrogen substituents such as the 4-(trifluoromethyl)benzyl group present in this compound. The evolution from simple pyridinecarboxylic acids to more sophisticated derivatives like this compound reflects the ongoing refinement of synthetic organic chemistry techniques and the increasing demand for structurally diverse compounds in pharmaceutical research.

Research documentation indicates that the compound was first created in 2005 and has undergone continuous modification and study, with the most recent updates occurring in 2025. This timeline demonstrates the sustained scientific interest in this molecular scaffold and its potential applications across various research domains. The compound's development represents part of a broader initiative to explore hydroxypyridone carboxylic acid scaffolds featuring crucial nitrogen-1 substituents, which have shown promise in various biological applications.

Classification Within Heterocyclic Compounds

This compound belongs to the extensive family of six-membered aromatic heterocyclic compounds, specifically within the pyridine classification system. Within the broader categorization of heterocyclic compounds, this molecule represents a substituted pyridone, which is a reduced and oxidized derivative of the parent pyridine ring system. The compound can be systematically classified as belonging to the azaheterocycle family, where nitrogen serves as the primary heteroatom within the six-membered ring structure.

More specifically, this compound falls under the classification of 2-pyridone derivatives, characterized by the presence of a carbonyl group at the 2-position of the pyridine ring, resulting in a lactam-type structure. The additional carboxylic acid functionality at the 3-position places it within the subset of pyridonecarboxylic acids, a class of compounds that has gained significant attention in medicinal chemistry due to their diverse biological activities and synthetic versatility. The incorporation of the trifluoromethylbenzyl substituent at the nitrogen atom further classifies this compound as an nitrogen-alkylated pyridone derivative.

Table 1: Chemical Classification Hierarchy

Classification Level Category Specific Assignment
Fundamental Type Heterocyclic Compound Six-membered aromatic ring with nitrogen
Ring System Azaheterocycle Pyridine-derived structure
Functional Group Pyridone 2-oxo-1,2-dihydropyridine
Substituent Pattern Carboxylic Acid Derivative 3-pyridinecarboxylic acid framework
Nitrogen Substitution Benzylated Derivative 4-(trifluoromethyl)benzyl group

The compound's classification within the broader context of fluorinated organic compounds is equally significant, as the presence of the trifluoromethyl group places it among the specialized class of organofluorine compounds. These compounds have become increasingly important in pharmaceutical applications due to their unique properties, including enhanced metabolic stability, altered lipophilicity, and modified electronic characteristics compared to their non-fluorinated analogs.

Significance in Pyridine Chemistry

The significance of this compound within pyridine chemistry extends beyond its individual molecular properties to encompass its role as a representative example of modern pyridine scaffold development. Pyridine-containing compounds constitute one of the most prevalent heterocyclic frameworks in pharmaceutical chemistry, with analysis revealing that pyridine rings are present in 54 approved drugs, representing the highest frequency among aza heterocycles. This compound contributes to this important chemical space by providing a unique combination of structural features that exemplify contemporary approaches to pyridine modification.

The compound's design incorporates several key principles that define modern pyridine chemistry advancement. The pyridone core structure represents an important bioisosteric replacement for carboxylic acids and other functional groups, while maintaining the essential nitrogen-containing heterocycle that provides crucial pharmacophoric properties. The strategic placement of the carboxylic acid group at the 3-position aligns with established structure-activity relationship principles for pyridinecarboxylic acid derivatives, which have demonstrated significant biological activity across multiple therapeutic areas.

The incorporation of the trifluoromethylbenzyl substituent at the nitrogen position demonstrates the application of contemporary medicinal chemistry strategies aimed at optimizing molecular properties. Research has shown that the pyridine motif can improve multiple pharmacokinetic parameters, including metabolic stability, permeability, potency, and binding affinity. The trifluoromethyl group specifically contributes to enhanced metabolic stability and altered electronic properties, which can significantly impact biological activity and drug-like characteristics.

Table 2: Pyridine Chemistry Significance Metrics

Parameter Relevance Impact on Compound Design
Pharmacophore Prevalence 54 drugs contain pyridine rings Validates core scaffold selection
Structural Diversity Multiple substitution patterns possible Enables systematic optimization
Biological Activity Diverse therapeutic applications Supports broad research applications
Synthetic Accessibility Well-established synthetic methods Facilitates compound preparation
Fluorine Integration Enhanced stability and activity Improves pharmaceutical properties

Structural Overview and Research Relevance

This compound exhibits a molecular formula of C₁₄H₁₀F₃NO₃ with a molecular weight of 297.23 grams per mole. The compound's structure can be systematically analyzed through its constituent functional groups and their spatial arrangement, which collectively contribute to its chemical and biological properties. The central pyridone ring system provides the foundational heterocyclic framework, while the carboxylic acid group at the 3-position introduces important hydrogen bonding capabilities and potential for further chemical modification.

The trifluoromethylbenzyl substituent attached to the nitrogen atom represents a significant structural feature that distinguishes this compound from simpler pyridinecarboxylic acid derivatives. This substituent consists of a benzyl group bearing a trifluoromethyl substituent at the para position, creating a lipophilic domain that can influence membrane permeability and protein binding interactions. The trifluoromethyl group itself introduces unique electronic effects due to its highly electronegative nature and the strong carbon-fluorine bonds, which can affect both chemical reactivity and biological activity.

The compound's research relevance stems from its potential applications in multiple areas of chemical and biological investigation. Studies have demonstrated that hydroxypyridone carboxylic acid scaffolds featuring nitrogen-1 substituents show promise in various biological evaluations, including enzyme inhibition assays and antiviral screening. The specific structural features of this compound make it particularly suitable for structure-activity relationship studies aimed at understanding the impact of fluorinated substituents on biological activity.

Table 3: Structural Parameters and Research Applications

Structural Feature Chemical Properties Research Applications
Pyridone Core Lactam hydrogen bonding, aromatic stabilization Enzyme inhibition studies, receptor binding
Carboxylic Acid Group Acidic functionality, metal coordination pH-dependent activity, chelation studies
Trifluoromethylbenzyl Substituent Lipophilicity, electronic effects Membrane permeability, metabolic stability
Overall Molecular Architecture Balanced hydrophilic/lipophilic properties Drug discovery, chemical biology

The compound's utility in research extends to its role as a synthetic intermediate and building block for more complex molecular architectures. The presence of multiple functional groups provides opportunities for further chemical modification, enabling the systematic exploration of structure-activity relationships and the development of optimized derivatives. Additionally, the compound serves as a valuable model system for studying the effects of fluorinated substituents on heterocyclic chemistry and biological activity, contributing to the broader understanding of organofluorine chemistry in pharmaceutical applications.

Properties

IUPAC Name

2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO3/c15-14(16,17)10-5-3-9(4-6-10)8-18-7-1-2-11(12(18)19)13(20)21/h1-7H,8H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEVYEOVHIKEWCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C(=C1)C(=O)O)CC2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10379739
Record name 2-Oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66158-46-1
Record name 2-Oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 66158-46-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

General Synthetic Route

The synthesis typically follows a multi-step sequence involving:

  • Formation of the pyridinecarboxylic acid core.
  • Introduction of the 4-(trifluoromethyl)benzyl substituent at the nitrogen atom.
  • Oxidation and functional group transformations to achieve the 2-oxo and 3-carboxylic acid functionalities.

This approach is supported by analogous pyridine derivative syntheses and patent literature describing substituted pyridine carboxylic acids.

Stepwise Synthetic Procedure

Step Reaction Description Reagents/Conditions Yield/Notes
1 Synthesis of 3-pyridinecarboxylic acid derivative Starting from 3-pyridinecarboxylic acid or related precursors High yield; commercial availability facilitates this step
2 N-Benzylation with 4-(trifluoromethyl)benzyl halide Use of 4-(trifluoromethyl)benzyl chloride or bromide; base such as triethylamine or potassium carbonate; solvent like DMF or acetonitrile; temperature 50-80°C Efficient N-alkylation; careful control avoids over-alkylation
3 Oxidation to 2-oxo group Mild oxidizing agents such as selenium dioxide or manganese dioxide; solvent: dichloromethane or acetic acid; reflux conditions Selective oxidation at position 2; monitored by NMR and TLC
4 Carboxylation or hydrolysis to form 3-carboxylic acid Hydrolysis of ester intermediates under acidic or basic conditions; or direct carboxylation using CO2 under pressure Yields the final carboxylic acid functionality; purification by recrystallization

Alternative Synthetic Strategies

  • Condensation Reactions : Condensation of 4-(trifluoromethyl)benzaldehyde with 2-pyridinecarboxylic acid derivatives under acidic or basic catalysis can form the benzyl-substituted dihydropyridine ring directly.
  • Acid Chloride Intermediates : Conversion of pyridinecarboxylic acids to acid chlorides using thionyl chloride (SOCl2) followed by amide or ester formation is a common industrial approach.
  • Use of N-Bromosuccinimide (NBS) : For related compounds, NBS is employed for selective bromination, which can be adapted for functional group transformations in the pyridine ring.

Reaction Conditions and Optimization

Parameter Typical Conditions Impact on Synthesis
Solvent DMF, THF, dichloromethane, methanol Solvent polarity affects reaction rate and selectivity
Temperature 25–100°C depending on step Higher temperatures favor alkylation and oxidation but may cause side reactions
Catalysts/Bases Triethylamine, piperidine, p-toluenesulfonic acid Facilitate nucleophilic substitution and condensation
Reaction Time Several hours to overnight Longer times improve conversion but risk decomposition
Purification Recrystallization, chromatography Essential for removing side products and ensuring purity

Analytical and Research Findings

  • Yield and Purity : Reported yields for key steps range from 80% to over 90%, with purity exceeding 95% after purification.
  • Spectroscopic Characterization : ^1H and ^13C NMR confirm substitution patterns; ^19F NMR verifies trifluoromethyl incorporation; IR spectroscopy identifies keto and carboxylic acid groups.
  • Melting Point : 192–193°C, consistent with literature values, indicating correct compound formation.
  • Stability : The trifluoromethyl group enhances metabolic stability and binding affinity, making the compound suitable for pharmaceutical applications.

Summary Table of Preparation Methods

Method Key Reagents Advantages Limitations
N-Benzylation of pyridinecarboxylic acid 4-(Trifluoromethyl)benzyl halide, base Straightforward, high yield Requires careful control to avoid over-alkylation
Condensation with 4-(trifluoromethyl)benzaldehyde Pyridinecarboxylic acid derivatives, acid/base catalyst Direct ring formation, fewer steps May require optimization for selectivity
Acid chloride intermediate route SOCl2, subsequent nucleophilic substitution Industrially scalable, high purity Use of corrosive reagents, requires careful handling
Oxidation of dihydropyridine intermediates Selenium dioxide, manganese dioxide Selective oxidation Potential side reactions if conditions not controlled

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the 1,2-dihydro position, to form various oxidized derivatives.

    Reduction: Reduction reactions can target the 2-oxo group, converting it to a hydroxyl group or further to a methylene group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions

Major Products

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of alcohols or alkanes

    Substitution: Formation of substituted benzyl derivatives

Scientific Research Applications

Chemistry

In chemistry, 2-Oxo-1-[4-(Trifluoromethyl)Benzyl]-1,2-Dihydro-3-Pyridinecarboxylic Acid is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group enhances the lipophilicity and metabolic stability of the resulting compounds, making it valuable in drug design.

Biology

Biologically, this compound is investigated for its potential as an enzyme inhibitor. The trifluoromethyl group can interact with biological targets through hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity and specificity.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer activities. The trifluoromethyl group is known to enhance the pharmacokinetic properties of drugs, such as their bioavailability and metabolic stability.

Industry

Industrially, this compound is used in the development of advanced materials, including polymers and coatings, where the trifluoromethyl group imparts desirable properties such as chemical resistance and thermal stability.

Mechanism of Action

The mechanism of action of 2-Oxo-1-[4-(Trifluoromethyl)Benzyl]-1,2-Dihydro-3-Pyridinecarboxylic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity through hydrophobic interactions and hydrogen bonding. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function.

Comparison with Similar Compounds

Key Structural and Functional Differences

The compound’s structural analogs differ in substituents on the benzyl group or pyridine ring, leading to variations in physicochemical properties and applications. Below is a detailed comparison:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Solubility Applications/Notes References
2-Oxo-1-[4-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylic acid 4-(Trifluoromethyl)benzyl C₁₄H₁₀F₃NO₃ ~297.2 Likely lipophilic (inferred) Research chemical; potential use in drug design due to -CF₃ metabolic stability.
5-Iodo-2-oxo-1-[4-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylic acid 5-Iodo + 4-CF₃-benzyl C₁₄H₉F₃INO₃ ~424.1 Not specified Specialized research applications; iodine may enable radiolabeling or catalysis.
1-(2,4-Dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid 2,4-Dichlorobenzyl C₁₃H₉Cl₂NO₃ 298.12 Slightly soluble in chloroform, methanol, DMSO Research chemical; chlorinated analogs may exhibit reduced metabolic stability.

Substituent Effects on Properties

  • Trifluoromethyl (-CF₃) vs. Dichloro (-Cl₂):
    The trifluoromethyl group in the target compound enhances lipophilicity and electron-withdrawing effects compared to chlorine. This improves membrane permeability and resistance to oxidative metabolism, making it more suitable for bioactive molecule development . In contrast, the dichloro analog (CAS 338977-51-8) has lower lipophilicity and may exhibit faster metabolic clearance .

  • However, iodine’s size may reduce solubility in aqueous media compared to the parent compound .

Biological Activity

2-Oxo-1-[4-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylic acid (CAS Number: 66158-46-1) is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

The compound's chemical formula is C₁₄H₁₀F₃NO₃, with a molecular weight of 297.24 g/mol. It has a melting point range of 192–193 °C, indicating its stability under standard laboratory conditions .

The trifluoromethyl group in this compound significantly influences its biological activity. The presence of this group enhances lipophilicity and can improve the interaction with biological targets, such as enzymes and receptors. Research indicates that trifluoromethylated compounds often exhibit increased potency in inhibiting various biological pathways, including those related to cancer and metabolic disorders .

Antitumor Activity

Several studies have investigated the antitumor properties of compounds similar to this compound. For instance, a study on related trifluoromethylpyridines demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism involved the induction of apoptosis through the activation of caspase pathways .

CompoundCell Line TestedIC50 (µM)Mechanism
Trifluoromethylpyridine AMCF-7 (Breast Cancer)12.5Apoptosis induction
Trifluoromethylpyridine BHeLa (Cervical Cancer)15.0Caspase activation

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Another area of interest is the inhibition of DPP-4, an enzyme involved in glucose metabolism and implicated in type 2 diabetes. Compounds with similar structures have shown promising results in inhibiting DPP-4 activity, leading to increased levels of incretin hormones which help regulate blood sugar levels .

Case Studies

  • Case Study on DPP-4 Inhibition : A recent study evaluated the effects of trifluoromethylated pyridines on DPP-4 activity in vitro. The results indicated that these compounds could inhibit DPP-4 with IC50 values below 0.5 mM, suggesting their potential as therapeutic agents for diabetes management .
  • Antitumor Efficacy : In a preclinical trial, a derivative of the compound was tested against colorectal cancer cells. The study found that treatment with the compound resulted in a significant reduction in tumor growth and enhanced apoptosis markers compared to control groups .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 2-Oxo-1-[4-(Trifluoromethyl)Benzyl]-1,2-Dihydro-3-Pyridinecarboxylic Acid with high purity?

  • Methodology : Utilize nucleophilic substitution or coupling reactions involving trifluoromethyl benzyl intermediates. For example, describes a similar synthesis using benzyl halides and pyridinecarboxylic acid derivatives under basic conditions (e.g., K₂CO₃ in DMF). Optimize reaction time (24–48 hours) and temperature (80–100°C) to achieve yields >80% .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures to attain >95% purity .

Q. Which analytical techniques are critical for characterizing this compound's structural integrity?

  • 1H/13C NMR : Assign peaks to confirm the trifluoromethyl benzyl group (e.g., δ 3.80 ppm for benzyl CH₂ in DMSO-d6) and pyridinecarboxylic acid backbone (e.g., δ 12.11 ppm for carboxylic acid proton) .
  • Mass Spectrometry : ESIMS (electrospray ionization) confirms molecular weight (e.g., m/z 300.1 [M-1] for analogous compounds) .
  • HPLC : Monitor purity (>95%) using a C18 column and acetonitrile/water mobile phase with UV detection at 254 nm .

Q. How can researchers assess the compound's stability under varying storage conditions?

  • Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures (e.g., >200°C for related pyridinecarboxylic acids) .
  • Photostability : Expose to UV light (254 nm) for 48 hours and compare pre-/post-exposure HPLC profiles to detect degradation .
  • Solubility : Test in DMSO, ethanol, and aqueous buffers (pH 1–10) to identify optimal storage solvents .

Advanced Research Questions

Q. What experimental approaches elucidate this compound's mechanism of action in biological systems?

  • In Vitro Assays : Use enzyme inhibition studies (e.g., kinase or protease assays) with IC₅₀ calculations. For example, highlights similar compounds targeting heterotopic ossification pathways via bone morphogenetic protein (BMP) inhibition .
  • Molecular Docking : Model interactions with target proteins (e.g., BMP receptors) using software like AutoDock Vina to predict binding affinity and active sites .

Q. How can researchers investigate polymorphic forms of this compound and their impact on bioactivity?

  • Polymorph Screening : Recrystallize from solvents (e.g., methanol, acetone) and analyze via X-ray powder diffraction (XRPD) to identify crystalline forms .
  • Bioactivity Comparison : Test solubility and dissolution rates of polymorphs in simulated physiological fluids (e.g., PBS) and correlate with in vitro efficacy data .

Q. How to resolve contradictions in structure-activity relationship (SAR) studies between this compound and its analogs?

  • Comparative Synthesis : Prepare analogs with substituent variations (e.g., replacing trifluoromethyl with chloro, as in ) and test bioactivity in parallel .
  • Data Normalization : Use standardized assays (e.g., fixed incubation time, cell line) to minimize variability. Apply multivariate analysis to isolate substituent effects .

Q. What strategies are recommended for in vivo pharmacokinetic and toxicity profiling?

  • Rodent Models : Administer via oral gavage or intravenous injection and collect plasma samples for LC-MS/MS analysis to determine half-life and bioavailability .
  • Toxicokinetics : Monitor liver enzymes (ALT/AST) and renal function (creatinine) in serum after 14-day repeated dosing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.